Fmoc-2-amino-3-methoxypropionic acid

説明

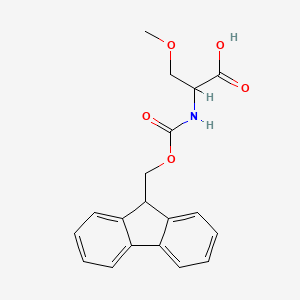

Structure

3D Structure

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWAFELGMGZCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215189-51-8 | |

| Record name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Spectral Analysis of Fmoc-2-amino-3-methoxypropionic Acid

Introduction: The Structural Significance of Fmoc-2-amino-3-methoxypropionic Acid in Modern Peptide Science

Fmoc-2-amino-3-methoxypropionic acid, systematically known as N-(9-fluorenylmethyloxycarbonyl)-O-methyl-L-serine (Fmoc-Ser(Me)-OH), is a pivotal building block in the field of peptide synthesis and drug discovery. Its structure incorporates the base-labile Fmoc protecting group at the N-terminus, which is fundamental to the strategy of solid-phase peptide synthesis (SPPS). The O-methyl modification on the serine side chain offers a unique chemical handle, preventing unwanted side reactions and allowing for the synthesis of peptides with specific structural and functional properties. The precise structural integrity of this molecule is paramount for its successful incorporation into peptide chains, making its thorough characterization by spectral methods a critical quality control step.

This guide provides an in-depth analysis of the expected spectral data for Fmoc-2-amino-3-methoxypropionic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The insights provided herein are grounded in established principles of chemical spectroscopy and are intended to serve as a practical reference for researchers, scientists, and drug development professionals.

Molecular Structure and Key Spectroscopic Features

The structural features of Fmoc-2-amino-3-methoxypropionic acid give rise to a distinct spectroscopic fingerprint. The molecule can be dissected into three key components for analytical purposes: the fluorenylmethoxycarbonyl (Fmoc) group, the chiral amino acid backbone, and the O-methylated serine side chain.

Caption: Key functional components of Fmoc-2-amino-3-methoxypropionic acid.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For Fmoc-2-amino-3-methoxypropionic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons of the Fmoc group, the amino acid backbone, and the O-methyl side chain.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of Fmoc-2-amino-3-methoxypropionic acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like the NH and COOH protons.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, using a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Fmoc Aromatic Protons | 7.20 - 7.90 | Multiplet | 8H | The eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region. |

| Fmoc CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H | These protons of the fluorenylmethoxy group are diastereotopic and will likely appear as a complex multiplet. |

| NH Proton | 5.50 - 6.50 (in CDCl₃) | Doublet | 1H | The coupling to the α-proton will result in a doublet. The chemical shift is solvent-dependent. |

| α-CH Proton | 4.30 - 4.60 | Multiplet | 1H | This proton is coupled to the NH proton and the two β-protons, resulting in a multiplet. |

| β-CH₂ Protons | 3.60 - 3.90 | Multiplet | 2H | These protons are diastereotopic and will couple with the α-proton, likely appearing as a multiplet. |

| O-CH₃ Protons | 3.30 - 3.40 | Singlet | 3H | The three protons of the methoxy group are equivalent and will appear as a sharp singlet. |

| COOH Proton | > 10.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal. |

Note: Predicted chemical shifts are based on typical values for Fmoc-protected amino acids and may vary depending on the solvent and experimental conditions.

Caption: Predicted ¹H NMR chemical shift regions for Fmoc-2-amino-3-methoxypropionic acid.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in Fmoc-2-amino-3-methoxypropionic acid will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: Proton-decoupled mode is standard, which results in singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| COOH Carbon | 170 - 175 | The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum. |

| Urethane C=O Carbon | 155 - 158 | The carbonyl carbon of the Fmoc protecting group. |

| Fmoc Aromatic Carbons | 120 - 145 | Multiple signals will be observed for the non-equivalent aromatic carbons of the fluorenyl group. |

| Fmoc CH | 45 - 50 | The methine carbon of the fluorenyl group. |

| Fmoc CH₂ | 65 - 70 | The methylene carbon of the fluorenylmethoxy group. |

| α-CH Carbon | 50 - 55 | The chiral alpha-carbon of the amino acid backbone. |

| β-CH₂ Carbon | 70 - 75 | The beta-carbon of the serine side chain, shifted downfield due to the adjacent oxygen atom. |

| O-CH₃ Carbon | 58 - 62 | The carbon of the methoxy group. |

Note: These are predicted values and can be influenced by the solvent and other experimental factors.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like Fmoc-protected amino acids.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: Infuse the sample solution into an electrospray ionization mass spectrometer.

-

Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₉H₁₉NO₅

-

Molecular Weight: 341.36 g/mol

-

Expected [M+H]⁺: m/z 342.1

-

Expected [M-H]⁻: m/z 340.1

A key fragmentation pathway for Fmoc-protected amino acids involves the cleavage of the Fmoc group. This leads to characteristic fragment ions that can be observed in tandem MS (MS/MS) experiments.

Caption: Predicted fragmentation of the protonated molecule in ESI-MS.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Fmoc-2-amino-3-methoxypropionic acid will show characteristic absorption bands for its various functional groups.

Experimental Protocol for FT-IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, with a sufficient number of scans to obtain a high-quality spectrum.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | O-H Stretch |

| N-H (Amide) | 3250 - 3350 | Medium | N-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | C=O Stretch |

| C=O (Urethane) | 1680 - 1720 | Strong | C=O Stretch |

| C=C (Aromatic) | 1450 - 1600 | Medium | C=C Stretch |

| C-O (Ether & Carboxylic Acid) | 1050 - 1300 | Strong | C-O Stretch |

The presence of the broad O-H stretch from the carboxylic acid, the sharp N-H stretch from the amide, and the strong carbonyl absorptions are key diagnostic features in the IR spectrum.

Integrated Spectral Analysis: A Coherent Structural Picture

The true power of spectral analysis lies in the integration of data from multiple techniques. For Fmoc-2-amino-3-methoxypropionic acid, the information from NMR, MS, and IR should be mutually supportive to confirm the structure unequivocally.

-

MS confirms the molecular weight (341.36 g/mol ) , providing the overall molecular formula to which the NMR and IR data must correspond.

-

IR spectroscopy confirms the presence of key functional groups : carboxylic acid (O-H, C=O), amide (N-H, C=O), aromatic rings (C=C, C-H), and ether (C-O).

-

¹H and ¹³C NMR provide the detailed connectivity of the molecule :

-

The aromatic signals in both ¹H and ¹³C NMR confirm the fluorenyl moiety.

-

The presence of the O-CH₃ singlet in the ¹H NMR and the corresponding signal in the ¹³C NMR confirms the O-methylation.

-

The chemical shifts and coupling patterns of the α-CH, β-CH₂, and NH protons in the ¹H NMR confirm the amino acid structure and the attachment of the Fmoc group.

-

By combining these techniques, a complete and validated structural assignment of Fmoc-2-amino-3-methoxypropionic acid can be achieved, ensuring its suitability for use in research and development.

Conclusion

The spectral analysis of Fmoc-2-amino-3-methoxypropionic acid is a critical component of its quality control and characterization. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy. By understanding and applying these analytical techniques, researchers can confidently verify the structure and purity of this important synthetic building block, thereby ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.

References

-

Cambridge Bioscience. (n.d.). Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH - Bachem AG. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-Ser(ψ Me,Me pro)-OH [1000164-43-1]. Retrieved from [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2023). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. Retrieved from [https://www.docbrown.info/page06/molecule_spectroscopy/spec13C избран_ms08.htm]([Link] избран_ms08.htm)

-

Ziegler, J., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Retrieved from [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. Retrieved from [Link]

An In-Depth Technical Guide to the Purity Analysis of Fmoc-2-amino-3-methoxypropionic Acid by High-Performance Liquid Chromatography

Abstract

This technical guide provides a comprehensive framework for the purity analysis of Fmoc-2-amino-3-methoxypropionic acid, a critical building block in solid-phase peptide synthesis (SPPS), utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind methodological choices, from mobile phase composition to column selection, ensuring a deep understanding of the analytical process. We present a detailed, field-proven HPLC method, a complete validation strategy according to ICH Q2(R1) guidelines, and a systematic approach to troubleshooting common analytical challenges. The guide is structured to empower the user with the expertise to not only execute the purity analysis but also to adapt and troubleshoot the method with scientific rigor.

The Imperative of Purity in Peptide Synthesis

The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the quality of its constituent building blocks, primarily the Nα-Fmoc-protected amino acids.[1][2] Fmoc-2-amino-3-methoxypropionic acid, a derivative of serine, is incorporated into peptide sequences to introduce specific structural and functional properties. The chemical and chiral purity of this raw material directly dictates the purity profile of the final synthetic peptide.[1] Impurities in the Fmoc-amino acid stock, such as diastereomers, deletion sequences (from incomplete Fmoc protection), or insertion sequences (from dipeptide impurities), can lead to a cascade of side-reactions, culminating in a complex and difficult-to-purify crude peptide product.[2] Therefore, a robust, validated analytical method to confirm the purity of incoming Fmoc-2-amino-3-methoxypropionic acid is not merely a quality control measure; it is a critical investment in the efficiency and success of the entire peptide synthesis workflow.

Foundational Principles: Reverse-Phase HPLC for Fmoc-Amino Acid Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preeminent analytical technique for assessing the purity of Fmoc-amino acids. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[3]

-

The Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. The dense layer of these hydrophobic chains provides the surface for interaction.

-

The Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol, is employed to elute the analytes from the column.[3]

-

The Separation Mechanism: When the sample is introduced, the hydrophobic Fmoc group of the Fmoc-2-amino-3-methoxypropionic acid adsorbs onto the C18 stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased. This progressively weakens the hydrophobic interactions, allowing the analyte and any impurities to desorb and travel through the column at different rates. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later, under higher organic solvent concentrations.

The large, non-polar fluorenyl ring system of the Fmoc group provides a strong chromophore, making these compounds readily detectable by UV-Vis spectrophotometry, typically at wavelengths around 265 nm or 301 nm.[2]

A Validated Experimental Protocol for Purity Determination

This section outlines a detailed, step-by-step methodology for the purity analysis of Fmoc-2-amino-3-methoxypropionic acid. The causality behind each parameter is explained to provide a robust starting point for method implementation and adaptation.

Instrumentation and Consumables

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

-

Chromatography Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended for a good balance of resolution and backpressure.

-

Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

-

Mobile Phase Additive: Trifluoroacetic acid (TFA), HPLC-grade.

-

Analyte: Fmoc-(S)-2-amino-3-methoxypropionic acid (CAS No. 159610-93-2).[4][5]

Solution Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.

-

Rationale: TFA acts as an ion-pairing agent. It protonates the free carboxyl group of the amino acid, suppressing its ionization and thereby promoting more consistent hydrophobic interactions with the stationary phase. This leads to sharper, more symmetrical peaks.[1]

-

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.

-

Rationale: Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The presence of TFA in the organic phase ensures consistency throughout the gradient.[1]

-

-

Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Rationale: Dissolving the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions prevents peak distortion and fronting.

-

-

Standard Solution: Accurately weigh approximately 5 mg of Fmoc-2-amino-3-methoxypropionic acid reference standard and dissolve in 10 mL of Sample Diluent to achieve a concentration of 0.5 mg/mL.

-

Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) as the Standard Solution using the Sample Diluent.

Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for peptide and amino acid derivative separations, offering good resolution. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing efficient separation. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times. |

| Detection Wavelength | 265 nm | Strong absorbance for the Fmoc group, providing high sensitivity. |

| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload. |

| Gradient Program | Time (min) | % Mobile Phase B |

| 0.0 | 30 | |

| 20.0 | 70 | |

| 22.0 | 95 | |

| 25.0 | 95 | |

| 25.1 | 30 | |

| 30.0 | 30 |

Rationale for the Gradient: The gradient starts at a relatively low organic phase concentration to ensure retention of the polar Fmoc-2-amino-3-methoxypropionic acid. The 20-minute linear ramp to 70% B is designed to elute the main peak and resolve it from closely related impurities. The rapid ramp to 95% B serves to wash out any highly non-polar impurities from the column, and the final re-equilibration step ensures the column is ready for the next injection.

Experimental Workflow Diagram

Caption: Workflow for HPLC Purity Analysis.

Method Validation: A Self-Validating System for Trustworthy Results

To ensure that the analytical method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6] Validation provides documented evidence that the method is reliable, reproducible, and accurate for the purity determination of Fmoc-2-amino-3-methoxypropionic acid.

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[7] | The main peak should be free from interference from any known impurities or degradants. Peak purity analysis (using a PDA detector) should show no co-elution. |

| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] | For purity, typically from the reporting threshold of impurities up to 120% of the specification. |

| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by spike recovery studies. | % Recovery should be within 98.0% to 102.0%. |

| Precision | ||

| Repeatability | The precision under the same operating conditions over a short interval of time.[6] | Relative Standard Deviation (%RSD) ≤ 1.0% for the peak area of the main analyte from six replicate injections. |

| Intermediate Precision | The precision within the same laboratory but on different days, with different analysts, or on different equipment.[6] | %RSD of results from different sets of conditions should be ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6] | System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% absolute) are varied. |

Troubleshooting: A Scientist's Guide to Common HPLC Issues

Even a robust method can encounter issues. A logical, systematic approach to troubleshooting is essential for minimizing downtime and ensuring data integrity.

Caption: A Systematic HPLC Troubleshooting Tree.

Conclusion

The purity of Fmoc-2-amino-3-methoxypropionic acid is a non-negotiable prerequisite for the synthesis of high-quality peptides. The RP-HPLC method detailed in this guide provides a robust, reliable, and scientifically-grounded approach to this critical quality control step. By understanding the fundamental principles of the separation, adhering to a rigorous validation protocol, and employing a systematic troubleshooting strategy, researchers and drug development professionals can ensure the integrity of their raw materials and, by extension, the success of their synthetic endeavors. This guide serves not as a rigid set of rules, but as a dynamic tool to be applied with expert judgment, ensuring the highest standards of scientific integrity are met.

References

-

SIELC Technologies. (2018). 2-Methoxypropionic acid. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

- Patel, D., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

- Merck Millipore. (n.d.).

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

- Rosario-Ortiz, F. L., et al. (2007). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology.

-

U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Material Safety of Fmoc-2-amino-3-methoxypropionic Acid (Fmoc-Ser(Me)-OH)

This document provides a comprehensive technical overview of the safe handling, storage, and disposal of Fmoc-2-amino-3-methoxypropionic acid, a key building block in modern peptide synthesis.[1][2] Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer field-proven insights and protocols grounded in scientific principles. Our objective is to empower laboratory personnel with the knowledge to not only follow safety procedures but to understand the causality behind them, ensuring a self-validating system of laboratory safety.

Section 1: Chemical and Physical Identity

Fmoc-2-amino-3-methoxypropionic acid, also known as Fmoc-O-methyl-L-serine, is a serine derivative where the side-chain hydroxyl group is methylated and the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2][3] This structure makes it a valuable reagent for incorporating O-methylated serine residues into synthetic peptides, a modification used to enhance stability, modulate biological activity, or probe structure-activity relationships.[2]

A clear understanding of its physical properties is the foundation of safe handling.

| Property | Value | Source(s) |

| Synonyms | Fmoc-O-methyl-L-serine, Fmoc-Ser(Me)-OH | [2] |

| CAS Number | 159610-93-2 | [4] |

| Molecular Formula | C19H19NO5 | [4] |

| Molecular Weight | 341.36 g/mol | [4] |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 160 - 165 °C | [5] |

| Solubility | Soluble in water and DMSO | [5][7] |

| Odor | Odorless | [5] |

Section 2: Hazard Identification and a Precautionary Risk Assessment

While several suppliers classify this compound as not being a hazardous substance or mixture under GHS criteria[8][9][10], it is crucial to recognize that the toxicological properties have not been exhaustively investigated.[8][11] As a Senior Application Scientist, my recommendation is to always apply a precautionary principle when handling fine organic chemical powders. The primary, non-chemical-specific risk is the mechanical irritation that fine dusts can pose to the respiratory system and eyes. Furthermore, related Fmoc-amino acids have been classified with hazards including skin, eye, and respiratory irritation (H315, H319, H335).[12]

Therefore, a risk assessment should always precede any handling of the material. The following workflow provides a logical framework for this assessment.

Caption: Risk assessment workflow for handling powdered reagents.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is fundamental to maintaining both personnel safety and reagent integrity.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the generation and inhalation of airborne particulates.

-

Weighing and Aliquoting: All weighing and handling of the solid material should be performed within a chemical fume hood or a ventilated balance enclosure. This is not just a suggestion but a critical step to contain any dust generated.

-

Solution Preparation: When preparing solutions, handle the solid within the fume hood. Once dissolved, the risk of inhalation is negligible, and subsequent handling can occur on a standard lab bench, subject to the safety requirements of the solvent used.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should be an active process based on the specific task. The following protocol ensures appropriate protection.

Caption: Task-based logic for selecting appropriate PPE.

Protocol for PPE Usage:

-

Eye/Face Protection: Always wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] Standard safety glasses do not provide adequate protection from dust.

-

Skin Protection: Wear standard nitrile laboratory gloves. Inspect gloves for tears or holes before use.[9] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact and dispose of them in accordance with laboratory procedures.[9] A standard lab coat should be worn and kept fastened.

-

Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is required.[5] If a ventilated enclosure is unavailable and dust generation is unavoidable, a NIOSH-approved N95 or EN 143 P1 particle filter respirator should be used.[9]

Storage Procedures for Long-Term Integrity

The Fmoc protecting group and the amino acid itself can be susceptible to degradation over time if not stored correctly.

Protocol for Storage:

-

Receiving: Upon receipt, inspect the container for damage.

-

Container Integrity: Ensure the container is tightly closed to prevent moisture absorption.[12]

-

Storage Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][13]

-

Temperature: For long-term stability and to preserve the high purity required for peptide synthesis, storage at -20°C is highly recommended.[3][7][14] For short-term use, storage at 2-8°C is acceptable.[12] Avoid repeated freeze-thaw cycles.[14]

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures

The causality behind these steps is to dilute and remove the substance as quickly as possible.

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult or irritation persists, seek medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12] Remove any contaminated clothing.[10] If irritation develops or persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[8][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water and give the person water to drink.[8] Seek immediate medical attention.

Accidental Spill Cleanup Protocol (Small Scale)

-

Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated. Wear the full PPE ensemble described in Section 3.2.

-

Containment: Prevent the powder from becoming airborne. Do not use a dry brush or compressed air.

-

Cleanup: Carefully scoop or sweep up the spilled solid material using spark-proof tools and place it into a designated, labeled waste container.[15] If necessary, gently moisten the powder with water to prevent dusting.

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste container and any contaminated cleaning materials according to the disposal protocol in Section 5.2.

Section 5: Stability, Reactivity, and Disposal

Chemical Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[5][13]

-

Conditions to Avoid: Avoid dust formation, excess heat, and exposure to moisture.[5]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[5][13] The Fmoc group is notably labile under basic conditions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][13]

Waste Disposal Protocol

Proper chemical waste disposal is a legal and ethical responsibility to protect the environment.

-

Waste Segregation: Collect all waste material (spilled solid, contaminated gloves, weighing paper, etc.) in a clearly labeled, sealed container. The label should read "Hazardous Waste" and list the full chemical name: "Fmoc-2-amino-3-methoxypropionic acid".[16]

-

Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[13]

-

Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[15] Do not dispose of it down the drain or in regular trash.[12]

Conclusion

Fmoc-2-amino-3-methoxypropionic acid is an invaluable tool in peptide chemistry. While it does not present acute, high-level hazards, a cavalier approach to its handling is unacceptable in a professional research environment. The principles of risk assessment, containment through engineering controls, protection via appropriate PPE, and adherence to strict storage and disposal protocols are paramount. By understanding the scientific reasoning behind these safety measures, researchers can foster a culture of safety that is both robust and self-validating, ensuring the well-being of all laboratory personnel.

References

-

Cusabio. (n.d.). Fmoc-D-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH. Retrieved from [Link]

-

Anaspec. (2021). Safety Data Sheet (SDS). Retrieved from [Link]

-

Stellarnova. (n.d.). Fmoc-(S)-2-amino-3-methoxypropionic acid, min 98%, 1 gram. Retrieved from [Link]

-

Publisso. (2025). 2‐Methoxypropanol‐1. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ser(tBu)-Ser(ψ Me,Me pro)-OH [1000164-43-1]. Retrieved from [Link]

-

Aapptec. (n.d.). 1 - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Serine-(tBu). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Phenol, dodecyl-, sulfurized, carbonates, calcium salts, overbased. PubChem. Retrieved from [Link]

-

Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

-

Aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.com [fishersci.com]

- 6. Fmoc-a-Me-Ser tBu -OH, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. anaspec.com [anaspec.com]

- 9. peptide.com [peptide.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. peptide.com [peptide.com]

- 14. cusabio.com [cusabio.com]

- 15. echemi.com [echemi.com]

- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Precision Tuning of Supramolecular Hydrogels: The Fmoc-2-amino-3-methoxypropionic Acid System

Executive Summary: The "Methoxy Switch" in Biomaterial Design

In the landscape of low-molecular-weight gelators (LMWGs), Fmoc-amino acids act as the "lego blocks" of supramolecular chemistry.[1][2][3] While Fmoc-Serine (Fmoc-Ser-OH) and Fmoc-Phenylalanine (Fmoc-Phe-OH) are industry standards, Fmoc-2-amino-3-methoxypropionic acid (Fmoc-Ser(Me)-OH) represents a critical "tuning" molecule often overlooked in standard protocols.

This guide details the utility of Fmoc-Ser(Me)-OH not merely as a building block, but as a physicochemical switch . By replacing the hydroxyl proton of serine with a methyl group, researchers can decouple hydrogen-bond donation from acceptance, increase local hydrophobicity, and enhance metabolic stability against serine-targeting proteases/kinases. This whitepaper provides the technical grounding to integrate this derivative into advanced hydrogel and drug delivery systems.

Molecular Architecture & Mechanism

To deploy Fmoc-Ser(Me)-OH effectively, one must understand how the methoxy side chain alters the self-assembly landscape compared to native serine.

The Physicochemical Shift

Supramolecular hydrogels form via non-covalent interactions:

-

Native Fmoc-Ser-OH: The side chain

acts as both a hydrogen bond donor and acceptor . This often leads to tight, highly cross-linked networks that can be brittle or syneretic (expel water). -

Fmoc-Ser(Me)-OH: The

group retains acceptor capability but removes the donor .-

Steric Effect: The methyl group adds bulk, slightly disrupting packing density.

-

Hydrophobic Effect: The

increases, driving stronger hydrophobic collapse in aqueous environments, often lowering the Critical Gelation Concentration (CGC).

-

Visualization of Assembly Logic

The following diagram illustrates the decision matrix for selecting Fmoc-Ser(Me)-OH over native variants.

Figure 1: Decision logic for integrating Fmoc-Ser(Me)-OH into supramolecular hydrogel design.

Technical Deep Dive: Comparative Metrics

The following table summarizes the shift in properties when substituting Fmoc-Ser-OH with Fmoc-Ser(Me)-OH in a hydrogel matrix.

| Feature | Fmoc-Ser-OH (Native) | Fmoc-Ser(Me)-OH (Modified) | Implication for Biomaterials |

| H-Bond Capacity | Donor & Acceptor | Acceptor Only | Modulates gel stiffness and fiber thickness. |

| Hydrophobicity | Moderate | High | Slower erosion rates; better retention of hydrophobic drugs. |

| Metabolic Stability | Low (Susceptible to kinases) | High (Steric/Chemical block) | Ideal for long-term cell culture scaffolds. |

| Gelation Kinetics | Fast (Strong H-bonding) | Moderate (Hydrophobic driven) | Allows for more homogeneous drug encapsulation before setting. |

| Solubility (DMSO) | High | High | Compatible with solvent-switch protocols. |

Experimental Protocols

Safety Note: Fmoc-derivatives can cause skin sensitization. Handle with nitrile gloves in a fume hood.

Quality Control of Raw Material

Before gelation, purity must be verified. Impurities (free amines or dibenzofulvene) can act as nucleation sites that disrupt consistent gelation.

-

Dissolution: Dissolve 10 mg of Fmoc-Ser(Me)-OH in 1 mL MeOH.

-

TLC Analysis: Mobile phase: Chloroform/Methanol/Acetic Acid (90:8:2).

-

Expectation: Single spot (

). -

Contaminants: Free Fmoc-group usually runs near the solvent front.

-

-

Correction: If impure, reprecipitate from Ethyl Acetate/Hexane.

Hydrogel Fabrication (Solvent-Switch Method)

This protocol relies on the "Solvent Switch" mechanism—dissolving the hydrophobic gelator in a water-miscible organic solvent (DMSO) and diluting it into water to trigger assembly.[4]

Reagents:

-

Fmoc-Ser(Me)-OH (Lyophilized powder)

-

DMSO (Anhydrous, sterile filtered)

- or PBS (pH 7.4)

Step-by-Step Workflow:

-

Stock Preparation: Prepare a

stock solution of Fmoc-Ser(Me)-OH in DMSO. Vortex until crystal clear.-

Why: High concentration ensures rapid supersaturation upon dilution.

-

-

Triggering: Pipette

of the DMSO stock into a glass vial. -

Dilution (The Critical Step): Rapidly add

of-

Final Concentration:

( -

Solvent Ratio: 5% DMSO / 95% Water.

-

-

Aging: Leave undisturbed at

for 2–4 hours.-

Observation: The solution will turn opaque (nucleation) then translucent/stable gel (fibril entanglement).

-

-

Rheology Check (Optional): Invert vial. A stable hydrogel will support its own weight.

Co-Assembly Protocol (Tuning Stiffness)

To create a matrix with intermediate stiffness, co-assemble Fmoc-Ser(Me)-OH with Fmoc-Phe-OH.

-

Mix Stocks: Combine Fmoc-Ser(Me)-OH and Fmoc-Phe-OH DMSO stocks in molar ratios (e.g., 70:30, 50:50).

-

Trigger: Follow the dilution step above.

-

Result: The

-

Application: Controlled Drug Release Matrix

Fmoc-Ser(Me)-OH is particularly superior for the delivery of hydrophobic small molecules (e.g., Doxorubicin, Curcumin) due to the compatible methyl-rich domains in the fibers.

Workflow Visualization

The following diagram details the encapsulation and release logic.

Figure 2: Encapsulation workflow for hydrophobic therapeutics using Fmoc-Ser(Me)-OH.

Causality Explanation: Standard Fmoc-Ser hydrogels are hydrophilic. When loading a hydrophobic drug, the drug often aggregates separately from the fibers, leading to "burst release" (rapid dumping of the payload). Fmoc-Ser(Me)-OH provides methyl "pockets" along the nanofibers, allowing the hydrophobic drug to integrate into the fiber structure, resulting in a linear, sustained release profile over 48–72 hours.

References

-

Draper, E. R., et al. (2015).[5] "Hydrogels formed from Fmoc amino acids."[1][2][3][5][6][7] CrystEngComm, 17, 8047-8057. [Link] (Foundational work on Fmoc-AA gelation mechanisms and crystal packing).

-

Raeburn, J., & Adams, D. J. (2015).[5] "Multicomponent low molecular weight gelators." Chemical Communications, 51, 5170-5180. [Link] (Authoritative source on co-assembly strategies for tuning gel properties).

-

Fleming, S., & Ulijn, R. V. (2014). "Design of nanostructures based on aromatic peptide amphiphiles." Chemical Society Reviews, 43, 8150-8177. [Link] (Comprehensive review of Fmoc-peptide stacking and bio-applications).

-

Reddy, S. M., et al. (2022). "New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process." Gels, 8(8), 512. [Link] (Recent study on co-assembly kinetics and thermal stability of Fmoc-systems).

Sources

- 1. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. BJNANO - Self-assembly of amino acids toward functional biomaterials [beilstein-journals.org]

- 7. Halogen Bond‐Tuning of Responsive Supramolecular Amino Acid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Coupling reagents for Fmoc-2-amino-3-methoxypropionic acid (HBTU, HATU, DIC)

An In-Depth Guide to Coupling Strategies for Fmoc-2-amino-3-methoxypropionic acid in Solid-Phase Peptide Synthesis

Authored by: Senior Application Scientist

Publication Date: February 11, 2026

Abstract

This technical guide offers a comprehensive analysis of coupling methodologies for the non-proteinogenic amino acid, Fmoc-2-amino-3-methoxypropionic acid, a building block of increasing interest in peptidomimetic and drug discovery programs. We provide a detailed examination of three widely adopted coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIC (N,N'-Diisopropylcarbodiimide), the latter in conjunction with HOBt (1-Hydroxybenzotriazole). This document elucidates the mechanistic nuances of each reagent, presents detailed, field-tested protocols, and offers a comparative analysis to guide researchers in selecting the optimal strategy for incorporating this unique residue, ensuring high coupling efficiency while preserving stereochemical integrity.

Introduction: The Challenge of Specialized Amino Acids

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide assembly.[1] While the incorporation of standard proteinogenic amino acids is well-established, the use of specialized, non-proteinogenic residues like Fmoc-2-amino-3-methoxypropionic acid introduces unique challenges. The presence of a β-methoxy group can impart valuable conformational constraints and metabolic stability to a peptide but may also introduce steric considerations that impact the efficiency of the crucial peptide bond formation step.

The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical parameter that dictates the success of the synthesis. An ideal reagent must efficiently activate the carboxylic acid group of the incoming amino acid to facilitate rapid acylation of the resin-bound amine, all while minimizing deleterious side reactions, most notably racemization.[2][3] This guide explores the theoretical underpinnings and practical application of aminium/uronium salts (HBTU, HATU) and carbodiimides (DIC) for this purpose.

The Chemistry of Carboxyl Activation: A Mechanistic Overview

The formation of a peptide bond requires the conversion of a carboxyl group's hydroxyl moiety into a better leaving group. Coupling reagents achieve this by creating a highly reactive "active ester" intermediate.

-

Aminium/Uronium Salts (HBTU & HATU): These reagents, often referred to as guanidinium salts, directly convert the Fmoc-amino acid into a reactive ester in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4][5] HBTU generates a benzotriazol-1-yl (OBt) ester, a reliable and efficient intermediate.[6][7] HATU, its aza-analogue, forms a 7-azabenzotriazol-1-yl (OAt) ester.[8][9] The electron-withdrawing effect of the pyridine nitrogen in the HOAt moiety makes the OAt ester significantly more reactive than the OBt ester, leading to faster and more efficient couplings.[8][9] This is particularly advantageous for sterically hindered residues.[10]

-

Carbodiimides (DIC): Carbodiimides like DIC function by reacting with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate.[11][12][13] This intermediate is susceptible to racemization via oxazolone formation and can rearrange into an unreactive N-acylurea.[2][14] To mitigate these issues, an additive such as HOBt is essential. HOBt rapidly intercepts the O-acylisourea to form the more stable and highly reactive OBt active ester, which then proceeds to acylate the amine with minimal racemization.[15][16] In SPPS, DIC is favored over its counterpart DCC because its urea byproduct (diisopropylurea, DIU) is soluble in common organic solvents like DMF and DCM, simplifying purification.[14][17]

Visualizing the Activation Mechanisms

To clarify these distinct pathways, the following diagrams illustrate the activation of an Fmoc-amino acid (Fmoc-AA-OH) with each reagent class.

Caption: HBTU activation pathway.

Caption: HATU activation pathway.

Caption: DIC/HOBt activation pathway.

Comparative Analysis of Coupling Reagents

The choice of reagent involves a trade-off between reactivity, cost, and potential side reactions. The following table summarizes these key attributes.

| Feature | HBTU | HATU | DIC / HOBt |

| Reagent Class | Aminium / Uronium Salt | Aminium / Uronium Salt | Carbodiimide + Additive |

| Active Ester | OBt (O-(Benzotriazol-1-yl)) | OAt (O-(7-Azabenzotriazol-1-yl)) | OBt (O-(Benzotriazol-1-yl)) |

| Relative Reactivity | High | Very High | Moderate to High |

| Racemization Risk | Low[15] | Very Low[2] | Low (with HOBt)[15][16] |

| Key Advantages | Fast, reliable, single-vessel activation, good for automation.[7] | Extremely fast and efficient, superior for sterically hindered residues and difficult sequences. | Cost-effective, soluble urea byproduct (DIU), well-established methodology.[14][18] |

| Disadvantages | More expensive than DIC, potential for guanidinylation if used in excess. | Most expensive option, potential for guanidinylation if used in excess.[19] | Slower than aminium salts, requires an additive, potential for N-acylurea formation without HOBt.[14] |

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis on a solid support. All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

General SPPS Workflow

The core of SPPS is a cyclical process. The diagram below outlines the fundamental steps repeated for each amino acid addition.

Caption: General workflow for Fmoc-SPPS.

Protocol 1: Coupling with HBTU

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-2-amino-3-methoxypropionic acid (155.7 mg, 0.4 mmol, 4 eq.)

-

HBTU (151.7 mg, 0.4 mmol, 4 eq.)

-

DIPEA (139 µL, 0.8 mmol, 8 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (e.g., with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid and HBTU in ~2 mL of DMF.

-

Add DIPEA to the activation mixture. A transient yellow color may appear, which is normal.[20] Agitate for 1-2 minutes to pre-activate.[5]

-

Coupling: Immediately add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 45-60 minutes.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.[10]

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

-

Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling, a second "double coupling" may be performed by repeating steps 2-7.

Protocol 2: Coupling with HATU

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-2-amino-3-methoxypropionic acid (155.7 mg, 0.4 mmol, 4 eq.)

-

HATU (152.1 mg, 0.4 mmol, 4 eq.)

-

DIPEA (139 µL, 0.8 mmol, 8 eq.)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Follow step 1 from the HBTU protocol.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid and HATU in ~2 mL of DMF.[8]

-

Add DIPEA to the activation mixture and agitate for 1-2 minutes.[19]

-

Coupling: Immediately transfer the activated solution to the peptide-resin.

-

Agitate the reaction mixture at room temperature. Due to the higher reactivity of HATU, coupling is often complete within 20-30 minutes.[15]

-

Monitoring: Perform a Kaiser test as described above. A complete reaction is expected.

-

Washing: Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL). The resin is ready for the next cycle.

-

Note: Double coupling is rarely necessary with HATU but can be performed if required.[10] Use of excess HATU should be avoided as it can lead to capping of the N-terminus.[21][19]

Protocol 3: Coupling with DIC / HOBt

Materials:

-

Fmoc-deprotected peptide-resin (0.1 mmol)

-

Fmoc-2-amino-3-methoxypropionic acid (155.7 mg, 0.4 mmol, 4 eq.)

-

HOBt (1-Hydroxybenzotriazole monohydrate) (61.2 mg, 0.4 mmol, 4 eq.)

-

DIC (N,N'-Diisopropylcarbodiimide) (63 µL, 0.4 mmol, 4 eq.)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Follow step 1 from the HBTU protocol.

-

Reagent Dissolution: In a separate vessel, dissolve Fmoc-2-amino-3-methoxypropionic acid and HOBt in ~2 mL of DMF.

-

Coupling Initiation: Add the dissolved amino acid/HOBt solution to the peptide-resin.

-

Add the DIC to the reaction vessel. Note: DIC is the final reagent added to initiate the activation in situ.

-

Agitate the reaction mixture at room temperature for 60-90 minutes.

-

Monitoring: Perform a Kaiser test to confirm reaction completion.

-

Washing: Once complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL). The diisopropylurea byproduct will be washed away.[14] The resin is now ready for the next deprotection cycle.

-

Troubleshooting: If the coupling is incomplete, a second coupling can be performed. Ensure HOBt is always included to prevent racemization.[15]

Discussion and Recommendations

The successful incorporation of Fmoc-2-amino-3-methoxypropionic acid is achievable with all three presented reagents, but the optimal choice depends on the specific context of the synthesis.

-

For routine synthesis and cost-efficiency, DIC/HOBt is a reliable and economical choice. It is a foundational method that, while potentially slower, provides excellent results with minimal racemization when the protocol is followed correctly.[15][18]

-

HBTU represents a significant step up in speed and efficiency. It is a robust, general-purpose reagent ideal for both manual and automated synthesis, providing rapid coupling times and high yields.[7] It is an excellent default choice for most sequences containing Fmoc-2-amino-3-methoxypropionic acid.

-

HATU is the premium reagent for ensuring success in challenging contexts. Given the potential for minor steric hindrance from the β-methoxy group, HATU's superior reactivity provides the highest probability of achieving a fast and complete coupling on the first attempt. It is the recommended reagent for long or otherwise difficult peptide sequences, or when synthesizing peptides for critical applications where purity is paramount.[2]

By understanding the mechanisms and applying the detailed protocols within this guide, researchers can confidently incorporate Fmoc-2-amino-3-methoxypropionic acid into their peptide targets, advancing the development of novel peptidomimetics and therapeutics.

References

- Coupling Reagents - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Iwz070g6PD_YBZ6u33AZyLwqkfXTldL4INESsqrERWgxfaSzUgq155QjADg8qSDSopN01s1pc8PjnEmcCvQKJ8jC9HfXCmB5sfceB_2qWtv9FjVxyLYmT5cIQzPOiNPIkyvZBH2WerYa0pMSDX7IvBan9LdMM1z8ChBjowIuVEkzDX1YzbqUPyIzKbI=]

- The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfqsZLjx_ojxw330qtZ0KAZTR78EN4WSs1Y68SxaxBhVDF0c-iyj7oJzK_o0En6QV5DOcscAcYL8kTmMa4sxsDr_p_-kOdlghaPcSVadj_GoVSTfF6mmM8BK7B8GJ_LZiB8XtYCIWuZG3DvZygdY6FOmvbhf8b7WvNy3M6RmNrNBXuiddBIforGAXu8ns0j20FppEwaJwTNTqW8-Ste3cMbjCk]

- Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4ySVK13tX4X6tbF6OQK8ZWOnR4m4i9XG4s8CFXNtmXvjkAx-3A5TOZyGxAtnXfBRK1rnWcg8KLUvmduutqGuGvRuZIanix3iDPiCEHYb_7nmGF3qXJuosGB9q7dwijmSe_E8=]

- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBx8IgUi6id5EAKaNVq8a5BbWgCMuyP9rKZ3mv-sweiTeR_IPgKmsSI795tTkkG49Jc7Aq0ZDExnTUPK_t3YMwCBpMh7VGGaDepqNdPP5pZD52XEtuQtpl3_Od03CbXAdJG2bCbrVulgQVDPTXQlazvSFyj4yG745MdcmKxhZTh2wlzD3XKRE82F07vC5PoonpgU_tl04ZxYZ-RsFd0LXAJ9c_5ZZsaGLYpPAGJNmqlkAx-MU4m4A=]

- A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5v7itFwyqLgcL3ev1BUc2mvBPaodr8cbgATAzk5u9-TcmsVSFuDhfCDghrsNuxu1a43FcmpVSRHl1a8niBckfitspTTQUphizcpsrbRrvJg-x3FTTnhXu7WZYEb_2-NUFOVoHfKqKpVv1YcBKAfP4oY6GVaisVSbC1UayMHsHnMvcpWp_0KvzjB8uaM935KhSDDfdNn2aVx8a9qWdFhfpjCXq7XkvM4BSyrshI6wuxOQc5DV8qlE0kZlGVw==]

- Use of Excess Carbodiimide for Peptide Synthesis at Elevated Temperatures - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGia1g9iRY6poMUxWgEBpZR6u5VOWKpc25WAepEOqvwQEzrCwZNN3hWsk_SXjlb4rPhp2VbwbYaqXZWXQjkzqQvmTsMBwu1tkk-uFJdLW2RMfyjL2lfuAxvlot37vcguUyQ6c7C7W_50g==]

- Diisopropylcarbodiimide - Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWe-_XESzHh3Nm9Txp_LCR6EHmvQycJs9YziCryRQiiCkiMDJemYXQG_2MvfdaQMY9DGDp16OABcn2Jb7o_J02mLanu6UueLuu0-5tA6Vvs2_FeM3Drp3XGqmkaJOcqH0w5jfVu9DvuvOz1ylA7PETvprEvN_ul2C1ZsFBQNwbEFhNgugBvrpUebEZwPg=]

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz_svpAC3uf-UJcQJLwlnv06noJ78TAMVdoLC5-jjWIxuN7fLT3Lqck1w6kKoIz_7d4xEX4FBwQ2J-zmrZ1gPCKjjgyocQb5furrKgxKlLrFbf3OLgTlQGuo-IDGNB9B5Ch3C1TPNnQfCi7HavDPOv7lZPvXRJVyC7e9bHlsdYvhQAC-v4DPfun37iCj1Fpl7Arl0kwtRQs67EtZpPaZVCQKQ5jorviA==]

- Fmoc Solid Phase Peptide Synthesis - ChemPep. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV8B6Q-6sR-fp5anBO72nurPYaYfziqYS583ioywkCFXlHalxOtwrWHMnMJB4WLfZZskz_WmDnI0VQkr9fuqxB5NCDj-BonF1pY_dfO4ETpnF5RgSlSYLndnKIaZmkWdmDxA9XmuO2chbsy7toOq5DCsA=]

- Product Focus: Reagents for peptide synthesis Novabiochem® - Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuof3GsanjvdIWGgnPwy-lx9SDmu1uH8W-2CTIy32y2NtIIFRGDCxXr_UT5_PJ9M2pynd5Ol1bxVBPO-rqNddecgn4r9Ho6NGmGI6YVYkkTCHvwjpg-X_Kd4zg3E2cAfb4qoNfUzqBsSlcdwkedknP6IBkv5OCorg-0-56ulidhNjr65gNS-_eZerAFITPQWgYQqcywJjWyjEMDdytnYMHD6gAiySQDA==]

- Carbodiimides and Additives - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS2ITFMmQ4YdYomxldlOf19TAVF-mrHnzzfgCFMtEpeM_LlP6Ek25RIXBXrkqzTptkbHOJZTH5E5dYkAGijPiEyvzFpk7alfBDM5FivO70d4_0Nmt90oQoxHWzybAvB6VeC9SlT0j94NzLyf7G6eUXDawxiFRl3P6Lmw==]

- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbsSJIiw4Q6NV5syGiiGCngrIU0djdEN7SAujC9-DJeUwJ4YEYnwtSpoRoQtzjCGVyqVGgTeHKEG9AfyFMOcNLaC_ANjmSqrsVDNDSBcmrnSryroYxtdkROujO0zOwf_GeuDaizHbkltYehS0AahtoJN-susivyIMPbce0zzbQDGhfUyjPqXp0kokjF8klF3kJnfNCE7Se7A==]

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJo8DO9c85vVEBjyBhkAE-nxeq7nUo3HWMk21MgDr_DNrTQUfp_mLo_vGOaf3y8St_-pmcaEXRUWsqBCRqN9rQPrCSRjb-XwrcgRC4ScIyaqwL6c7lvPGHwSzT_BYcNgitYOIs99VjBk3tuURnCcvUS-9oaysgBLCpZZYIkCvDywBl4sVmrgkDHtIYOcKORF2ej0sFzWpH1sw8d3FKnZN2SteLrOoplkf2ffMVwaJn_wa5lhK6P9SUdw==]

- Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUnkscJJEN8EFtexnW90z3Rc3Dzc683N1RmEHQfk7ebxIUMsMfRV6gmOpSoEfNTHDav1QIkicFwTRRZMoS4WNdEX29RXfFOAdkt_evY8HXO2BmE9NK6Pnn3tEvLKhWczxsPoqV32HT0WjZeyunsblPtCod6RVQA7slBuw7AElWvSMhcfmLHcUZiNlWl32EfCTlMJ11bzFMVKdkN_Hs2O6EiWNLkw4S3vSnxno82P9kgL-EBxOIDpCDK9g=]

- Carbodiimide - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC_qFr25UuOmZIoPDS4CHpexk-C6A8jfUdf8I7oN7X-R6b7Ofc-eoyi5lKQmAAnCtaSKLhO6-0qf0YYbtAytdHrROTsUbx7QeRqn1Rb_qX3srQ0wTDkGAPbL6DkeAD-3dR7UfSug==]

- Epimerisation in Peptide Synthesis - MDPI. [URL: https://vertexaisearch.cloud.google.

- US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkMGv3QPZWHt48d0ePmV15bCkrv7W-w0i-jI20IVZ6MKzJbqIg9phoWZjFlIxUzsPNj1v8GcxKDbYtE62fLno-3PSsDdGJyxwP50WSriIvGB1a4f3IOdr6H5nTff0lLLeenemmNDySlPM7tSk=]

- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDSg9siwbSTdwgowJapA96Un-mmkr3-R6SW8KQObqFipi5q4hShAcANKKfjEtLrIAPG5dP3nlHcWfjzonxYxcNrt2yZ0MOvGrrctm8jt-qWYS5EyEeb_qa8fo87pQjAlWYEE7_O79GmoFckbe0h-EU8SfUwH-a6AQ=]

- HATU - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGf5v54FgkLnkN_eM7AWp9lFSmQMuRElX5k24yvxZ507qHtznH9E9QrdRMRoXwrXO-5Au5LFO093ZhRj2SHV7DVUrmORsrTG-KGl03L0bUMPpJUW5VvtkS0BAe4Kg=]

- A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbhttluCgmA0gr5vbISJDlMZEj1WL6RnmE1Hfpg_kp3rKYh_LDClXG7m2l5v-uV2v3KPH-ifIff24ZRFkLm27i-LqOYW3t4-sIeiaudrPpQfTcWgLM0HW490tFt4OF6VM0n8G3Md_no4liVnKUCgsB0uTUqb8Ngca-BStcJ8a1ydvRqYACg3PoWWdnCqvhrmRJZvU8lqMg5tU-mej8Wsh_ZUBbFxrrcAjphPzb]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [URL: https://vertexaisearch.cloud.google.

- HBTU activation for automated Fmoc solid-phase peptide synthesis. - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4XLtMZvsAaQbBVxRjHrDi6V6vA7jqFFFDUCK_ZwebghjHBIi_C7NaklWDS6lB8Np8Qtrb90q_P_UXFkooMl4rDbbwn2RHpsLp8PrLmEBR0pyiaHIZn4iyXnjIGtm4YvQ1oZlstZ3FP0wOm4RZ4MQ1f23AArFqwn_xpxDEcJU75G6uS12RzbDot_gOSI_Ws6l_zPdiHO2v7wvtoiKpcOu-x0KOqsT77cTrcpF1FkAA8k-8gQ9D4_K6x3RHHHMm3JRvNX_lwcE=]

- Application Note and Protocols for Fmoc-Based Peptide Synthesis Using HBTU Activation - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMSJP6wqUMuq3_3Jzrq4cYXSJoEqG77aM6vkjx_7OQeoTnVEZKa-V3U2kPMBPWJ0yka_gXktb-CoQyIuOTXwZtnnd5ApEQeFPJjUs_E1vsRyR-dTXgWHkkkVCM7Cf6HJ6cih4Efp5B8YVa1aUuN7SvgFSHMGzFP8XhqtWNnX2yPjv0oZxvy8_oTeKvvtC3WywMfWZFOOSxdqulqirvidydWeEueuoOM9ZwYBN23SW6sU4H]

- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-6f1pIMSNGHfnjdJ40HCn3Nstojgc-TDAjHYYztSk0x2OkO-0wzEuB651koKRxbtgv2fNfQOR4LAm2qVlbdpg2XnMf-g6l8y7zOEmML1IGXVJqw81kZ5z94i7T7yUNf6D-gmdtpzS71RLuY=]

- Amine to Amide Mechanism - HATU - Common Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHVkI2vPc3isCgZ5EBLf9fo6lPyD87tOgZ3LxO-jqS9nZxFAeE9qToKcGWCfmYYaGLtKY9ICK7B8jpWEReYskWqzjDqYvTB_QnHDIh_q2GpOq1VdTPJGC-MePmaXXti8t3aPYN5l3VnuwhLR_kR2l9yFNkH8rZZz9-7ozDo6Xr7EKSTsBmupJpNfpY0pY79WrLya3vzrk_6O-8rBMWsZPOnZpNmw==]

- HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB_q4U4KgNxHKc2CmDa-a0Xnlun_0HFVyiBVNe15DyvIVGY6Z5Y6EZbhsz2vtwBhmZ_rl--bKfrDN1OOYO8qRt6I6vT6Q1ky-BuiP3zwUYicYVKS_tAe30Ap9MdMW_ug4YW9Mmb8M=]

- HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkA_IF1RrLWT1TRWWs4vftbqbq9jg1snwbOugpaoTmVjksKLJggmXRgIjq9sx9KqvBbHlb5VQ_AI-pu1MRp-uiYAPY8c-k2bevdUNudJSTYjMkCTVlwu2xWUpkSQCwyzV8E6OFUk0=]

- Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing? | ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBEGjH1SkN3ulkuiKLgXbyPMMKQmnwJIqikFZzIsZ9eyoaluIkSaF3D98C3rOAsp7x1NSIhs4H33peznfPCZC59gOUc8NCbm6WN2qhpXvIBqLGo7klOzSL0IOhsZAaImllf0oyUbD7YmNsIQrod6lnG8pyf4kBfp1dr5micLEftrvIFmw82CYOlOa8yH5PVwrk6T02xfZYhbUPXXnUZ_a07JMGKobIpj1TCXLwMzzW-ecx9sA60MStaJKLVH-hPPJi2AxZLBfP_hzrClBGJzS81RBn88ND77nHg6-xVLeRkPGo5IpZHg7fGY9dzLI=]

- Coupling Reagents - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU9m1bFCtvLNhFDB-yuTmcJO2otTx684q7-kcGEyZHIMJpmOb-lLWzsx1Uxwl3hL3ADZPCAW7wukIJax5MU6d7D7OhDsuUoYMGTbFf6ShRN0yDHxVJyDQw5U4S1Uz6ZGzUXjTvtxgyEa9xmpAgKs0g3oQT_-suBOUIuqjD9_tO7ECJk2tRM6mcY0qZMNwqAEUP56t8EnhcWgyJDzzW3XSI5pQohqSsVZoeIgy6ydqElSWvUsUN1wWrRQOp0c31D4bFVIIPruZdjdZ30Fk64GgUf66XbWr4Yd8OATdbln0nkHXdqlSwtgClFVS9TPAfS2V13Z0Atz5k_-2wZfFuOSjYuoA0LmNPTOTTCXMvZSmL5SAJw==]

- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLBFQGNWu8fqZnwGdJLL9AyKrGtLwVsvN0cSEf_7rkLt1sMA-2Eq8qMaAOSbCHAEAEyxEt2yusIzMac9ilP8nPEFzikWdqzan248SLxnvofvgM9unJEA2ojrU1Oyza71ZmKoBiJoKfJ_cnG0=]

- Mechanism of peptide bond formation through carbodiimide. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsv0okGbOt94iyk4LtxrfHGj9DMHRudYxYNxxlQITMSnfprczKED8RP0OMGiLwLZDB1pwO0_5CQ0JkEoKRsFYjqhQk7whr5Cy8b9miikzmPvp8rcAP82JnIK-a75IX3MoFu_8pkaxRvElJyA9XeZD_NbU98FdaqAgfzcD7yVCxF-ulQ0CRljFboKbI22sJ_os8L7AAN9O_mwjZKoYBXDXzTWNSprqU]

- Loading protocols - Peptideweb.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqnVg5520--JuoZWuY2Qp--wmPNxWjehofDStW0m4vd1O8VjwkVfYvxopD3KycR5mXox1Zyvs-tyrEUGyXyddzKeD8t0pA895TtfmZl-f8YN4ighLKoIhR-CyD5P5NMn_vRsVi_3YD]

- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp1SG2RH7hozP-nX7p_yRsULbRj0WOV09m1SxCsa4uN6X-XvH7Bz04W05d_IrRZo8XyS8QFQ487W2aqobi-rucx0Ypsw91cKBTB_NEjRduUipmAOZMWpZVT7z-XqwVuL0kg-dNUlDzqFlnS-OJqgdhpSX_bDajZPy4lyxbDeAqnTyB4ACVksxeKkH_jhvPZDkwQd9D84PQTRu5ZHgTLxbiXIPVTxB5G2UVk5VMrxT7FyPwplTE3xRKRLqI_Q==]

- Peptide Resin Loading Protocols - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGZw2Xs37O-OmYA31vhT4FurmHvteaJMmF2Vsgu7-vGejQiNm8pgCtlnedTR5xVX3-8nds9vJJiSC-eXUAcx47dtXKSeAyO9G9yEbEysNENvWhy72uBzAflqUXy3HYAiGn0LOy66AaysvYeP63S8Iay1Xg22pNtp059dJuNRc-TZaWBW62pxSNxFvg8sacajWlZCFMkIuYN2_MvEsLis08UaKZOJo4FtyTa00hEoHfGwW0YoaeQf-AM0xKbNYg4U6lsLFb]

- Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEo3Uz2XyIbQWgimktzVTtL1A_k3jK8FuS1jhYRZGKjF2gWxwcxfa8iYvOx4-Mzf1RGhsG3dGfuy1KGlnxB_A_C5sWgxHW4byVP2k0cuof_3NNWsfiNZ5yB69kDdaEPAkvQ8G1UvZJErHMGo0Yq5EEGGwiJCU7DNEq5ikcbNvydqbqvQQu5VZ2hHt08093GJ02]

- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHURNxbCqH2gTawrph1iPKZbHTRBDw3xJeH7oPg2tTc-JMVQZ8BBe2TR2JDs_nu9syHgA3CLq6IJgEcW4vTC3fYHPIavqM0rpXk7-UJxhjd06lNAvUWt6HFZCVQaytIxMcRm0YVhZ9h5G976X20Tb6t44Xs-cKFBFUCLUhHMjtKhRInQoItIQ==]

- Fmoc Amino Acids for SPPS - AltaBioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz32itAG6KfYvNMl0V4L3KT0rGMoXl5N_-LGD_fPx-B76jplsFiIoZc-zxmI_P0g8D_0XTEMXbju2KuzwLQRFrWP_v9UchGMz436UF3HayM3leGLHK5fhcjRFIfoN3GJWkzzFyV0f7156VYLycQ0sxNQlizyRWBD7J]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Epimerisation in Peptide Synthesis [mdpi.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. patents.justia.com [patents.justia.com]

- 12. Carbodiimide - Wikipedia [en.wikipedia.org]

- 13. US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. bachem.com [bachem.com]

- 18. Diisopropylcarbodiimide - Enamine [enamine.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Application Note: A Comprehensive Guide to the Incorporation of Fmoc-2-amino-3-methoxypropionic Acid in Solid-Phase Peptide Synthesis

Introduction: The Significance of Methoxy-Functionalized Amino Acids in Peptide Science

The site-specific incorporation of modified amino acids is a cornerstone of modern peptide science, enabling the development of peptides with enhanced therapeutic properties, novel structural motifs, and unique functionalities. Fmoc-2-amino-3-methoxypropionic acid, a serine derivative with a methyl-protected side-chain hydroxyl group, offers a valuable tool for researchers and drug developers. The methoxy group can influence the conformational properties and biological activity of the resulting peptides[1]. This application note provides a detailed protocol for the efficient incorporation of Fmoc-2-amino-3-methoxypropionic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind each step, offering insights into reaction mechanisms and potential challenges to ensure successful synthesis.

Physicochemical Properties of Fmoc-2-amino-3-methoxypropionic Acid

A thorough understanding of the building block's properties is crucial for successful peptide synthesis.

| Property | Value | Reference(s) |

| CAS Number | 159610-93-2 | [] |

| Molecular Formula | C₁₉H₁₉NO₅ | [] |

| Molecular Weight | 341.36 g/mol | |

| Appearance | White to off-white solid | [3] |

| Melting Point | 141-144 °C | [] |

| Storage Temperature | 2-8°C | [3] |

Core Principles of Fmoc-SPPS

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for assembling peptide chains[1]. The fundamental process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). Each cycle of amino acid addition consists of two main steps: the deprotection of the N-terminal Fmoc group and the coupling of the next Fmoc-protected amino acid[4].

Caption: General workflow of an Fmoc-SPPS cycle.

Detailed Protocol for the Incorporation of Fmoc-2-amino-3-methoxypropionic Acid

This protocol is designed for manual solid-phase peptide synthesis but can be adapted for automated synthesizers.

Materials and Reagents

-

Fmoc-2-amino-3-methoxypropionic acid

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Dichloromethane (DCM)

-

Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Reaction vessel with a sintered glass filter

-

Shaker or bubbler for agitation

Step-by-Step Procedure

1. Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

2. N-terminal Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature. The piperidine acts as a base to remove the Fmoc protecting group from the N-terminus of the growing peptide chain[5].

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection. Incomplete Fmoc removal can lead to the formation of deletion peptide sequences[6].

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of Fmoc-2-amino-3-methoxypropionic Acid:

-

Activation of the Amino Acid: In a separate vial, dissolve 3-5 equivalents of Fmoc-2-amino-3-methoxypropionic acid and 3-5 equivalents of the chosen coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Add 6-10 equivalents of a non-nucleophilic base such as DIPEA to the activation mixture. The base is crucial for the activation of the carboxylic acid group of the amino acid.

-

Coupling to the Resin: Immediately add the activated amino acid solution to the deprotected and washed resin.

-

Agitate the mixture for 1-2 hours at room temperature. The O-methyl group on the serine side chain is sterically less demanding than the commonly used tert-butyl (tBu) group, which may allow for faster coupling times compared to Fmoc-Ser(tBu)-OH[7]. However, a standard coupling time of 1-2 hours is recommended to ensure high coupling efficiency.

-

Monitoring the Coupling Reaction: It is highly recommended to monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A positive Kaiser test (blue color) indicates the presence of free primary amines, signifying an incomplete reaction. If the test is positive, the coupling step should be repeated with fresh reagents.

4. Washing:

-

After a negative Kaiser test, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

The resin is now ready for the deprotection of the newly incorporated Fmoc-2-amino-3-methoxypropionic acid and the coupling of the subsequent amino acid in the peptide sequence.

Caption: Workflow for the activation and coupling of Fmoc-2-amino-3-methoxypropionic acid.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups must be removed.

-

After the final Fmoc deprotection and washing, wash the resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-